molecular formula C15H15NO2 B11867882 (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B11867882
M. Wt: 241.28 g/mol
InChI Key: NLVXTQPLGJBYLL-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a naphthalene ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a substitution reaction, where a naphthyl group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The naphthyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction may produce naphthyl alcohols.

Scientific Research Applications

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid is unique due to its chiral structure and the presence of both a naphthalene ring and a pyrrolidine ring. This combination of features makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(3R,4S)-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14+/m1/s1

InChI Key

NLVXTQPLGJBYLL-KGLIPLIRSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.